Deceth-4 phosphate
Description
Contextualization of Alkyl Ethoxylate Phosphates within Surfactant Chemistry
Alkyl ethoxylate phosphates are a class of anionic surfactants synthesized through the reaction of fatty alcohols or their ethoxylates with phosphorylating agents. ontosight.aischaerer-surfactants.com These molecules are amphiphilic, possessing both a hydrophobic (water-repelling) alkyl chain and a hydrophilic (water-attracting) phosphate (B84403) group combined with a polyethylene (B3416737) glycol (PEG) chain. ontosight.ai This dual nature allows them to reduce the surface tension between different phases, such as oil and water, making them effective emulsifiers, wetting agents, and dispersants. ontosight.ailamberti.com
The general structure consists of a C10-16 alkyl chain, a polyoxyethylene chain of varying length, and a phosphate group. ontosight.ai The length of the PEG chain influences the hydrophilicity of the molecule. ontosight.ai The phosphate group enhances the hydrophilic character and allows for ionic interactions. ontosight.ai The synthesis process, often involving phosphoric anhydride (B1165640) or polyphosphoric acid, typically results in a mixture of mono- and di-esters, and the ratio of these can be controlled by adjusting reaction conditions. lamberti.com These surfactants are stable in highly alkaline conditions and can be found in both acidic and neutralized forms. lamberti.com
Academic Significance and Research Trajectories of Deceth-4 Phosphate
This compound, specifically, is the ester of phosphoric acid and deceth-4, which is the polyethylene glycol ether of decyl alcohol containing four ethylene (B1197577) oxide units. Its synthesis involves the reaction of deceth-4 with phosphoric acid. evitachem.com This compound is noted for its role as an emulsifier and surfactant. evitachem.com
Research has explored the utility of phosphate-containing surfactants, including this compound, in various applications. For instance, they have been investigated for their use in ink-jet ink formulations containing pigments and latex. google.com In the realm of personal care, phosphate esters are valued for their mildness and skin compatibility. schaerer-surfactants.com Some studies have also pointed to their potential use in creating stable oil-in-water emulsions for cosmetic and pharmaceutical products. atamanchemicals.com
The table below summarizes some of the key identifiers for this compound:
| Identifier | Value | Source |
| CAS Number | 52019-36-0 | nih.govalfa-chemistry.com |
| IUPAC Name | phosphoric acid; 2-(decyloxy)ethan-1-ol | hodoodo.com |
| Molecular Formula | (C2H4O)nC10H22O.xH3O4P | chemicalbook.com |
| Appearance | Solid powder | hodoodo.com |
Current State of Knowledge and Emerging Research Questions
The current body of knowledge establishes this compound and its related compounds as versatile surfactants with a range of applications, particularly in industrial and personal care products. ontosight.ailamberti.com Their ability to act as emulsifiers, dispersants, and corrosion inhibitors is well-documented. lamberti.com
However, several research questions remain and point toward future research directions:
Quantitative Analysis: While general analytical methods for organophosphates exist, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), more specific and validated methods for the precise quantification of this compound in complex matrices are needed. cdc.gov
Environmental Fate and Impact: As with many surfactants, understanding the environmental degradation pathways and potential ecological effects of this compound is an area requiring further investigation. researchgate.net
Structure-Property Relationships: A more detailed exploration of how the mono- to di-ester ratio in commercial this compound products influences specific performance characteristics like critical micelle concentration and emulsification efficiency would be beneficial. google.com
Advanced Applications: Research into novel applications, such as in the development of more sustainable agricultural formulations or advanced drug delivery systems, could unlock new potential for this class of compounds. nih.gov
Structure
2D Structure
Properties
CAS No. |
12674-35-0 |
|---|---|
Molecular Formula |
C12H29O6P |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-decoxyethanol;phosphoric acid |
InChI |
InChI=1S/C12H26O2.H3O4P/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;1-5(2,3)4/h13H,2-12H2,1H3;(H3,1,2,3,4) |
InChI Key |
DKELNUBFYRNPMB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCOCCO.OP(=O)(O)O |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivation
Precursor Chemistry and Ethoxylation Processes
The synthesis of Deceth-4 Phosphate (B84403) begins with the formation of its precursor, Deceth-4, through the ethoxylation of decyl alcohol. This process involves the reaction of a fatty alcohol with ethylene (B1197577) oxide to introduce a polyethylene (B3416737) glycol (PEG) chain. shreechem.inshreechem.in
Decyl Alcohol Ethoxylation Principles and Control
Decyl alcohol ethoxylation is a process where ethylene oxide is added to decyl alcohol, a ten-carbon fatty alcohol, creating a molecule with a hydrophobic tail (the decyl group) and a hydrophilic head (the polyethylene glycol chain). shreechem.inshreechem.in This reaction is typically catalyzed by alkaline catalysts, such as potassium hydroxide. erasm.org
The reaction proceeds as follows:
R—OH + n CH₂—CH₂O → R(OCH₂CH₂)nOH windows.net
Where R represents the decyl group and 'n' is the number of ethylene oxide units, which for Deceth-4 is an average of four. windows.netcosmileeurope.eu The control of the ethoxylation process is critical to ensure the desired chain length and properties of the final product. Factors such as temperature, pressure, and catalyst concentration are carefully managed to control the reaction rate and the distribution of ethoxymers. google.com
Polyethylene Glycol Chain Length Determination
The number of ethylene oxide units, or the length of the polyethylene glycol chain, significantly influences the properties of the resulting ethoxylate. windows.net For Deceth-4 Phosphate, the precursor, Deceth-4, has an average of four ethylene oxide units. cosmileeurope.eu The term "average" is used because the ethoxylation process results in a mixture of molecules with a distribution of PEG chain lengths. windows.net
The degree of ethoxylation is a key determinant of the hydrophilic-lipophilic balance (HLB) of the surfactant. shreechem.in A higher degree of ethoxylation leads to increased water solubility. windows.net The chain length distribution can be analyzed using techniques like liquid chromatography, which can separate the different ethoxymers present in the mixture. chromatographyonline.com The consistency of the PEG derivatives also changes with the degree of polymerization, with lower molar mass PEGs being liquid and higher molar mass PEGs being wax-like. cosmileeurope.eu
Phosphation Reactions: Mechanisms and Reagents
The final step in the synthesis of this compound is the phosphation of the Deceth-4 intermediate. This reaction introduces a phosphate group to the terminal hydroxyl group of the polyethylene glycol chain, converting the nonionic surfactant into an anionic surfactant. addapt-chem.comschaerer-surfactants.com
Orthophosphoric Acid and Phosphorus Pentoxide Routes
Two primary reagents are commercially used for the phosphation of alcohol ethoxylates: orthophosphoric acid (H₃PO₄) and phosphorus pentoxide (P₂O₅). p2infohouse.orglankem.com
Phosphorus Pentoxide (P₂O₅) Route: This is a common method for producing a mixture of mono- and diester phosphates. addapt-chem.comshreechem.in The reaction of an alcohol ethoxylate with P₂O₅ typically yields a complex mixture that includes the desired phosphate esters, along with some unreacted alcohol and free phosphoric acid. shreechem.in The reaction can be manipulated to favor the formation of either monoester or diester. lankem.com
Polyphosphoric Acid (PPA) Route: The use of polyphosphoric acid, a mixture of phosphoric acids, tends to produce a higher proportion of the monoester phosphate compared to the P₂O₅ route. addapt-chem.comshreechem.inlankem.com
The choice of phosphating agent has a significant impact on the final product's composition and its functional properties. p2infohouse.org
Reaction Conditions and Their Influence on Product Distribution
The conditions under which the phosphation reaction is carried out play a crucial role in determining the distribution of mono- and diester products, as well as the amount of residual starting materials. Key parameters include:
Temperature: Controlling the reaction temperature is essential to prevent undesirable side reactions and to ensure the desired conversion to the phosphate ester. google.com
Molar Ratio of Reactants: The ratio of the alcohol ethoxylate to the phosphating agent is a critical factor in controlling the mono- to diester ratio. lankem.com
Reaction Time: Sufficient reaction time is necessary to drive the reaction to completion. researchgate.net
Generally, as the amount of ethylene oxide in the starting alcohol ethoxylate increases, the concentration of the resulting monoester and free phosphoric acid tends to increase, while the diester concentration decreases. p2infohouse.orgresearchgate.net This may be related to steric hindrance from the longer polyethylene glycol chain. p2infohouse.org
Control of Monoester to Diester Ratios in this compound Synthesis
The ratio of monoester to diester in the final this compound product is a critical parameter that dictates its performance characteristics. addapt-chem.comshreechem.in
Monoesters are generally more water-soluble and exhibit hydrotropic properties. shreechem.in
Diesters are more lipophilic and are often better emulsifiers for oil-based systems. shreechem.in
By carefully selecting the phosphating agent and controlling the reaction conditions, manufacturers can tailor the mono- to diester ratio to achieve the desired balance of properties for a specific application. addapt-chem.comlamberti.com For instance, using phosphorus pentoxide allows for the production of mixtures of mono- and diesters, while polyphosphoric acid favors the formation of monoesters. addapt-chem.comatamanchemicals.com Manipulating the molar ratio of the reactants can also shift the equilibrium towards the desired ester. lankem.com
Data Tables
Table 1: Reactants in the Synthesis of this compound
| Compound Name | Chemical Formula | Role in Synthesis |
| Decyl Alcohol | C₁₀H₂₂O | Precursor |
| Ethylene Oxide | C₂H₄O | Ethoxylating Agent |
| Deceth-4 | C₁₈H₃₈O₅ | Intermediate |
| Orthophosphoric Acid | H₃PO₄ | Phosphating Agent |
| Phosphorus Pentoxide | P₂O₅ | Phosphating Agent |
| Polyphosphoric Acid | Hn+2PnO3n+1 | Phosphating Agent |
Table 2: Influence of Phosphating Agent on Product Composition
| Phosphating Agent | Predominant Product | Typical Byproducts |
| Phosphorus Pentoxide (P₂O₅) | Mixture of Mono- and Diester | Unreacted Alcohol, Free Phosphoric Acid shreechem.in |
| Polyphosphoric Acid (PPA) | Monoester | Free Phosphoric Acid shreechem.in |
Advanced Synthetic Techniques and Process Optimization
The synthesis of alkyl phosphate esters, including this compound, has evolved beyond traditional batch processing, with advanced techniques offering significant improvements in efficiency, selectivity, and safety. These modern methods focus on intensifying reaction conditions and optimizing process parameters to achieve higher yields and purity.
Catalytic phosphorylation of alcohols represents a significant advancement. Various catalytic systems, including those based on Lewis acids like titanium tetrachloride (TiCl₄) and copper(II) triflate (Cu(OTf)₂), have been developed to facilitate the reaction between alcohols and phosphorylating agents. jst.go.jp A notable development is the use of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, which demonstrates high functional group tolerance. acs.orgnih.gov This method allows for the direct phosphorylation of a wide range of alcohols under mild conditions. acs.orgnih.gov Another approach involves using 4-methylpyridine (B42270) N-oxide as an organocatalyst, which enables the amine-free phosphorylation of various alcohols at room temperature, proving effective even for acid- or base-sensitive substrates. jst.go.jp
Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, offering benefits such as drastically reduced reaction times, higher yields, and often the elimination of solvents. benthamdirect.com This technique can enhance reactions that are otherwise slow or inefficient under conventional heating. mdpi.com For instance, microwave irradiation can facilitate the direct esterification of phosphinic and phosphonic acids, which is challenging with traditional methods. mdpi.com Research has shown that microwave-assisted esterification of alkyl phosphoric ester-acids, derived from the reaction of phosphorus pentoxide and an alcohol, can be highly selective and efficient. thieme-connect.com This method can convert mixtures of mono- and diesters into the desired trialkyl esters in high yields (86–93%) through a one-pot or telescoping process, avoiding the need to isolate intermediates. thieme-connect.com
Flow chemistry, or continuous flow processing, offers another leap forward in the production of phosphate esters. This technology provides superior control over reaction parameters, enhances safety by minimizing the volume of hazardous intermediates at any given time, and improves scalability. mdpi.com A modular flow platform has been successfully used for the end-to-end preparation of cyclic phosphate monomers, which are precursors to polyphosphoesters. This approach mitigates safety and instability issues associated with classical production methods and has demonstrated a high daily throughput. The use of continuous stirred tank reactors (CSTRs) in flow chemistry has been shown to optimize the synthesis of phosphates, leading to reduced reaction times and improved yields compared to batch methods. mdpi.com
Process optimization is a key aspect of these advanced techniques. In a convenient two-step process for synthesizing dialkyl phosphates, reacting phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in toluene, followed by steam hydrolysis, yields high-purity products without the need for distillation, which can cause decomposition. organic-chemistry.org This optimized method achieves high yields (up to 93%) and is scalable and cost-effective. organic-chemistry.org
Interactive Table 1: Comparison of Advanced Synthesis Techniques for Alkyl Phosphate Esters
| Technique | Key Advantages | Typical Reagents/Catalysts | Reported Yields | Primary Application |
|---|---|---|---|---|
| Catalytic Phosphorylation | High functional group tolerance, mild reaction conditions. acs.orgnih.gov | TBAHS/PEP-K, 4-methylpyridine N-oxide, Ti(Ot-Bu)₄. jst.go.jpacs.org | High. jst.go.jp | Synthesis of functionalized phosphate monoesters. acs.orgnih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, often solvent-free. benthamdirect.com | Ionic liquids (e.g., [bmim][BF₄]), phosphorus pentoxide. thieme-connect.com | 86-93%. thieme-connect.com | Efficient esterification and P-C coupling reactions. thieme-connect.com |
| Flow Chemistry | Enhanced safety, scalability, precise process control. mdpi.com | Cyclic chlorophosphites, DBN. mdpi.com | Outperforms batch processes. | End-to-end production of phosphate monomers and esters. |
Sustainable Chemistry and Green Synthesis Approaches for Alkyl Phosphate Esters
The principles of sustainable and green chemistry are increasingly being applied to the synthesis of alkyl phosphate esters to minimize environmental impact and enhance safety. decachem.com These approaches focus on reducing waste, using less hazardous materials, and improving resource efficiency. decachem.com
A primary goal in greening phosphate ester synthesis is to replace hazardous reagents. thieme-connect.com Traditionally, phosphorus oxychloride (POCl₃) and phosphorus pentachloride are used, but these are corrosive and their use generates hazardous by-products. thieme-connect.comnih.gov A greener alternative is to use phosphorus pentoxide (P₂O₅) or polyphosphoric acid as the phosphorylating agent. thieme-connect.comresearchgate.net A solvent-free method using a mixture of phosphoric acid and P₂O₅ has been developed to synthesize alkyl phosphate monoesters with high selectivity, where the only by-product is water. google.com This approach significantly improves the atom economy of the process. decachem.com
Solvent selection is another critical aspect of green chemistry. researchgate.net Efforts are being made to replace hazardous and corrosive solvents with safer, low-toxicity alternatives. decachem.com Solvent-free synthesis represents an ideal scenario, which has been successfully demonstrated in the preparation of high-carbon alkyl phosphates and under microwave conditions. researchgate.net The use of ionic liquids as catalysts in microwave-assisted synthesis can also be considered a green approach, as they can often be recycled and may replace more hazardous catalysts. mdpi.comthieme-connect.com
Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable route for phosphorylation. evotec.com Enzymes like kinases catalyze the transfer of phosphate groups from donors such as adenosine (B11128) triphosphate (ATP) to alcohol acceptors with high specificity under mild, aqueous conditions. nih.govlibretexts.org This mimics biological processes and avoids the harsh reagents and conditions found in traditional chemical synthesis. libretexts.org While direct enzymatic synthesis of a non-biological compound like this compound on an industrial scale presents challenges, the principles of biocatalysis drive research into developing milder synthetic methods. nih.gov
Interactive Table 2: Summary of Green Synthesis Strategies for Alkyl Phosphate Esters
| Strategy | Description | Examples/Targets | Environmental Benefit |
|---|---|---|---|
| Greener Reagents | Replacing hazardous phosphorylating agents like POCl₃. thieme-connect.com | Use of phosphorus pentoxide (P₂O₅) or polyphosphoric acid. thieme-connect.comresearchgate.net | Reduces corrosive and toxic waste streams. decachem.com |
| Solvent-Free Synthesis | Eliminating organic solvents from the reaction. researchgate.net | Microwave-assisted reactions; reactions with polyphosphoric acid. researchgate.net | Prevents pollution from volatile organic compounds (VOCs). researchgate.net |
| Biocatalysis/Enzymatic Synthesis | Using enzymes to catalyze phosphorylation. evotec.com | Kinase-mediated phosphate transfer from ATP to alcohols. libretexts.org | Mild, aqueous conditions; high selectivity; biodegradable catalysts. libretexts.org |
| Process Intensification | Using advanced techniques like flow chemistry and microwave synthesis. | Continuous flow reactors, microwave-assisted esterification. mdpi.com | Increased energy efficiency, reduced waste, enhanced safety. evotec.com |
| Waste Reduction & Recycling | Implementing closed-loop systems and valorizing by-products. decachem.com | Recycling of water and by-products in phosphate processing. decachem.com | Conserves resources and minimizes pollution. decachem.com |
Interfacial Science and Colloidal Behavior
Fundamental Principles of Surfactancy and Emulsification
Surfactants, or surface-active agents, are compounds that lower the interfacial tension between two immiscible phases, such as oil and water. hroc.in This is achieved through the process of adsorption, where surfactant molecules accumulate at the interface. oup.com The dual nature of the surfactant molecule—possessing both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail—drives this behavior. At an oil-water interface, the surfactant orients itself with its lipophilic tail in the oil phase and its hydrophilic head in the water phase, creating a stabilizing film that facilitates the mixing of the two phases into an emulsion. fiveable.me
Phosphate (B84403) esters like Deceth-4 phosphate are anionic surfactants that combine the properties of a non-ionic ethoxylated alcohol with an anionic phosphate group. hroc.in This unique combination allows for a dual mechanism of stabilization—steric and electrostatic—when forming and stabilizing dispersions. lamberti.com
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree to which a surfactant is hydrophilic or lipophilic. This value helps in selecting the appropriate surfactant for a specific application, such as forming an oil-in-water (O/W) or water-in-oil (W/O) emulsion. Surfactants with higher HLB values are more hydrophilic and are effective as emulsifiers for O/W emulsions, while those with lower HLB values are more lipophilic and are suited for W/O emulsions. atamanchemicals.com
This compound is characterized as having a high HLB value, which makes it an excellent emulsifier for creating stable oil-in-water emulsions. atamanchemicals.com The performance of phosphate ester surfactants can be precisely adjusted by modifying their chemical structure, which in turn alters the HLB value.
Table 1: Factors Influencing the HLB Value of Phosphate Esters
| Factor | Influence on HLB | Description |
| Degree of Ethoxylation | Increasing ethoxylation increases HLB | A higher number of ethylene (B1197577) oxide units in the hydrophilic chain makes the surfactant more water-soluble. researchgate.net |
| Mono- to Di-ester Ratio | Higher monoester content increases HLB | Monoesters are more water-soluble (hydrophilic) compared to the more oil-soluble (lipophilic) diesters. shreechem.incolonialchem.com |
| Neutralization | Can affect solubility and performance | Neutralizing the acidic phosphate head with a base (e.g., potassium hydroxide) can improve stability and performance in certain formulations. google.com |
By controlling these factors during synthesis, the HLB of phosphate esters can be fine-tuned to achieve optimal performance for a specific oil phase. colonialchem.comaddapt-chem.com
The process of a surfactant like this compound moving from the bulk solution to an interface is governed by principles of kinetics and thermodynamics. The primary driving force for adsorption is the reduction of the system's free energy, which occurs when the surfactant molecules populate the high-energy interface between two immiscible phases. oup.com
Electrostatic Interactions: For anionic surfactants like this compound, electrostatic forces between the charged phosphate headgroup and any charges on the interface play a role. columbia.edu
Hydrophobic Effect: The primary driver for surfactant adsorption is the entropy gain from the release of structured water molecules surrounding the hydrophobic tail when it moves from the aqueous phase to the interface.
Chain-Chain Interactions: Lateral interactions between the alkyl chains of adsorbed surfactant molecules can also contribute to the stability of the interfacial film. columbia.edu
The Gibbs adsorption equation is a fundamental thermodynamic relationship that connects the amount of surfactant adsorbed at the interface to the change in interfacial tension with respect to the surfactant concentration in the bulk solution. oup.comresearchgate.net
Adsorption Kinetics The kinetics of surfactant adsorption, or the rate at which it occurs, is often a multi-step process. For many surfactants, the adsorption rate is limited by the diffusion of monomers from the bulk solution to a subsurface layer near the interface, followed by their movement from this subsurface to the interface itself. nitrkl.ac.inresearchgate.net This is often referred to as a diffusion-limited adsorption model. researchgate.net The kinetic process can be broken down into:
Diffusion of surfactant monomers from the bulk phase to the interfacial region. nitrkl.ac.in
An energy barrier may exist for the surfactant to penetrate and arrange itself within the interface.
Rearrangement of surfactant molecules at the interface to reach an equilibrium packing.
While specific kinetic and thermodynamic parameters for this compound are not widely published, its behavior is expected to follow these general principles for anionic and ethoxylated surfactants. The kinetics can be complex, especially at concentrations above the critical micelle concentration (CMC), where the dissociation of micelles becomes a key step in supplying monomers to the interface. royalsocietypublishing.org
Role of Hydrophilic-Lipophilic Balance (HLB) in this compound Performance
Mechanisms of Emulsion and Dispersion Stabilization
Emulsions are thermodynamically unstable systems that require the presence of a stabilizing agent, like an emulsifier, to prevent the droplets of the dispersed phase from coalescing and leading to phase separation. fiveable.me this compound is particularly effective in this role due to its ability to provide robust stabilization through multiple mechanisms.
This compound is an effective emulsifier for the formation and long-term stabilization of oil-in-water (O/W) emulsions. atamanchemicals.comgoogle.com Its efficacy stems from its hybrid anionic-nonionic structure, which provides two distinct modes of stabilization at the oil-droplet surface.
Electrostatic Stabilization: The phosphate group is anionic, meaning it carries a negative charge when dissociated in water. This charge imparts a net negative surface charge to the oil droplets where the surfactant has adsorbed. The resulting electrostatic repulsion between droplets prevents them from approaching each other closely and coalescing. fiveable.me
Steric Stabilization: The polyoxyethylene (POE) chain portion of the molecule is a flexible, water-soluble chain that extends from the droplet surface into the aqueous continuous phase. When two droplets approach, these hydrated polymer chains create a physical, steric barrier that prevents coalescence. This mechanism is particularly important for providing stability in systems with high electrolyte concentrations, which can screen and weaken electrostatic repulsion. lamberti.com
This combination of electrostatic and steric hindrance provides a powerful synergistic effect, leading to the formation of highly stable emulsions. lamberti.com
Table 2: Stabilization Mechanisms of Ethoxylated Phosphate Esters
| Stabilization Type | Mechanism | Contributing Molecular Part |
| Electrostatic | Repulsion between like charges on droplet surfaces. | Anionic Phosphate Group |
| Steric | Physical barrier from hydrated polymer chains preventing close approach. | Polyoxyethylene (Ethoxy) Chain |
The microstructure of an emulsion refers to the physical arrangement and characteristics of its components, primarily the size distribution of the dispersed phase droplets. The rheology describes how the emulsion flows and deforms in response to applied stress. Both are critically influenced by the emulsifier.
Microstructure: As an emulsifier, this compound plays a direct role in establishing the initial droplet size during homogenization. Its efficiency in lowering interfacial tension allows for the creation of smaller droplets for a given energy input. The stability it provides is crucial for preventing changes to this microstructure over time, such as through coalescence (droplets merging) or Ostwald ripening (growth of larger droplets at the expense of smaller ones). Studies on other phosphate esters have shown that higher emulsifier concentrations can lead to the formation of stable emulsion gels with specific structural integrity. tandfonline.com
Rheology: The rheological properties of an emulsion are determined by the volume fraction of the dispersed phase, the viscosity of the continuous phase, and the interactions between the droplets. The stabilizing layer of this compound on the droplet surfaces mediates these interactions. mdpi.com
At low concentrations of oil, emulsions typically exhibit Newtonian (liquid-like) behavior.
As the concentration of oil droplets increases, the emulsion becomes more crowded. The repulsive forces (both electrostatic and steric) provided by the this compound layer prevent the droplets from packing efficiently, leading to an increase in viscosity and the development of non-Newtonian, shear-thinning behavior. google.com
In highly concentrated emulsions, the droplets may be forced into close contact, forming a network-like structure that imparts viscoelastic, or gel-like, properties to the system. The mechanical strength of these systems is influenced by the emulsifier concentration and the resulting inter-droplet forces. tandfonline.com
The molecular design of phosphate esters, including the alkyl chain length and the mono/di-ester ratio, has been shown to impact emulsion stability and rheological performance. asme.orgstle.org
Active emulsions are a class of non-equilibrium systems where the dispersed droplets convert stored or ambient energy into self-sustained motion. ub.edumpg.de Unlike passive emulsions that only undergo Brownian motion, droplets in active emulsions can exhibit self-propulsion. These systems are at the forefront of materials science research and often involve interfacing emulsions with liquid crystals or biological motor proteins. ub.eduscispace.com
While there is no specific research linking this compound to active emulsions, the role of the surfactant at the droplet interface is fundamentally critical in these systems. The surfactant is responsible for:
Stabilizing the Interface: It creates a stable boundary between the active components within the droplet (e.g., an aqueous solution of microtubules and kinesin motors) and the external continuous phase (e.g., an oil or a liquid crystal). scispace.com
Mediating Dynamic Interactions: The properties of the surfactant layer, such as its charge and packing, can influence the behavior of the active components. For example, in active nematic emulsions, the surfactant choice can tune the anchoring of the liquid crystal molecules at the interface, which in turn regulates the motion of topological defects that drive the system's dynamics. scispace.com
Therefore, a surfactant like this compound could theoretically be used to create active emulsions. Its anionic phosphate head and flexible ethoxy chain would stabilize the active droplet and its interfacial properties would be a key parameter in controlling the translation of molecular-level activity into macroscopic, self-propelled motion.
Microstructure and Rheology of Emulsion Systems
Self-Assembly and Supramolecular Structures
The amphiphilic nature of this compound drives its self-assembly in aqueous solutions, leading to the formation of various supramolecular structures. This behavior is crucial for its function as an emulsifier and stabilizer.
Micellar Aggregation and Critical Micelle Concentration Studies
In aqueous solutions, this compound monomers will aggregate to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This is a thermodynamically driven process where the hydrophobic tails associate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous phase. The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC suggests that less surfactant is needed to initiate micellization and achieve significant surface tension reduction.
Table 1: Factors Influencing Micellar Aggregation of Alkyl Ether Phosphates
| Parameter | Effect on CMC | Rationale |
| Alkyl Chain Length | Decreases with increasing length | Increased hydrophobicity drives aggregation at lower concentrations. |
| Ethylene Oxide Chain Length | Increases with increasing length | Increased hydrophilicity requires higher concentrations for micelle formation. |
| Presence of Electrolytes | Generally decreases | Shielding of head group repulsion facilitates aggregation. |
| Temperature | Varies depending on the specific surfactant structure | Can affect both the hydration of the hydrophilic group and the hydrophobic interactions. |
Formation of Liquid Crystalline Phases and Gel Networks
At higher concentrations, or in the presence of other components, this compound can form more ordered structures beyond simple micelles, such as liquid crystalline phases and gel networks. google.com These structures are characterized by a higher degree of organization, with the surfactant molecules arranging into lamellar, hexagonal, or cubic phases. google.commdpi.com
The formation of these liquid crystal gel networks is particularly important in the formulation of stable emulsions and creams. google.com The network structure provides a high viscosity and a desirable sensory profile to the product. google.com The stability and properties of these networks can be optimized by adjusting the ratio of the phosphate ester surfactant to a co-emulsifier, such as cetearyl alcohol. google.com For example, in a system with trilaureth-4 phosphate, a ratio of approximately 4:1 of cetearyl alcohol to the phosphate ester surfactant was found to be optimal for gel network formation, as indicated by a peak in viscosity. google.com
Table 2: Components Involved in Liquid Crystalline Gel Network Formation
| Component | Role | Example |
| Phosphate Ester Surfactant | Primary emulsifier, forms the liquid crystalline structure. | This compound, Trilaureth-4 Phosphate google.com |
| Co-emulsifier | Stabilizes the gel network, influences viscosity. | Cetearyl Alcohol, Behenyl Alcohol google.commdpi.com |
| Aqueous Phase | Continuous phase in oil-in-water emulsions. | Water |
| Oil Phase | Dispersed phase in oil-in-water emulsions. | Mineral oil, esters |
Interactions with Solid Surfaces and Particulate Systems
The phosphate head group of this compound plays a significant role in its interaction with solid surfaces, particularly those with a positive surface charge. This property is leveraged in applications requiring surface modification, dispersion of particles, and stabilization of suspensions.
Adsorption onto Metal Oxides and Mineral Surfaces
Phosphate-containing compounds are known to adsorb onto various metal oxides and mineral surfaces. wetsus.nlmdpi.comsciengine.com This adsorption is primarily driven by the interaction between the negatively charged phosphate group and positively charged sites on the surface of materials like iron oxides (e.g., goethite), aluminum oxides, and titanium oxides. wetsus.nlmdpi.commdpi.com The adsorption process can involve the formation of inner-sphere complexes, where the phosphate group directly binds to the metal ions on the surface. mdpi.com
Studies on the adsorption of phosphate onto goethite have shown that the process is pH-dependent, with significant adsorption occurring over a broad pH range. mdpi.com The presence of other ions in the solution can influence the adsorption capacity. mdpi.com The adsorption kinetics for phosphates onto metal oxides can be influenced by the particle size and pore size distribution of the adsorbent. wetsus.nl For instance, adsorbents with larger pores tend to exhibit faster adsorption kinetics. wetsus.nl
Competitive Adsorption Phenomena in Multicomponent Systems
In real-world applications, this compound often exists in complex mixtures with other surfactants, polymers, and electrolytes. In such multicomponent systems, competitive adsorption can occur at interfaces. The relative affinity of each component for the interface will determine the final composition of the adsorbed layer.
For instance, in a system containing multiple anionic species, there can be competition for adsorption sites on a positively charged surface. Studies on the simultaneous removal of nitrate (B79036) and phosphate ions using micellar-enhanced ultrafiltration with a cationic surfactant showed that nitrate ions had a greater affinity for the micelles than phosphate ions, leading to a decrease in phosphate removal efficiency. msrjournal.com Similarly, in the context of adsorption onto activated carbon, the presence of natural organic matter (NOM) can compete with micropollutants for adsorption sites, affecting their removal efficiency. researchgate.netresearchgate.net The nature and extent of this competition depend on the properties of the adsorbent, the adsorbate, and the composition of the surrounding medium. researchgate.netresearchgate.net
Applications in Advanced Materials and Formulation Science
Enhancing Solubilization and Dispersion in Complex Formulations
The unique molecular structure of Deceth-4 phosphate (B84403), which includes both lipophilic (oil-attracting) and hydrophilic (water-attracting) moieties, allows it to function effectively at the interface between immiscible phases. cosmileeurope.eu This property is fundamental to its role in creating stable and uniform formulations.
In many advanced formulations, incorporating oil-soluble or lipophilic active ingredients into a water-based (aqueous) system is a significant challenge due to their inherent poor water solubility. google.com Deceth-4 phosphate addresses this issue by acting as a potent emulsifying and solubilizing agent. cosmileeurope.eucosmileeurope.eu
As an emulsifier, its molecules arrange themselves at the oil-water interface, reducing the interfacial tension that prevents the two phases from mixing. cosmileeurope.eu This action facilitates the formation of a stable emulsion, where microscopic droplets of the lipophilic substance are finely and evenly distributed throughout the aqueous medium. cosmileeurope.eucosmileeurope.eu This mechanism is crucial for the delivery of oily active ingredients in a variety of products, ensuring the stability and uniform consistency of the final formulation.
The uniform and stable dispersion of solid particles, such as pigments, in a liquid medium is critical in industries producing paints, coatings, and specialty inks. indoramaventures.com this compound is utilized as a dispersant to achieve this stability. googleapis.comgoogle.comunivarsolutions.comgoogle.com
The mechanism involves the adsorption of the this compound molecule onto the surface of the pigment or particle. googleapis.com This creates a protective layer that prevents the particles from coming into close contact and forming clumps or aggregates, a process known as coagulation or flocculation. googleapis.comgoogle.com This stabilization can be achieved through either an electric double layer or a steric barrier, which generates repulsive forces between particles and ensures they remain evenly dispersed throughout the liquid carrier. googleapis.com
In the context of inkjet ink formulations, for example, this compound helps maintain the dispersion stability of pigment particles, which are typically between 5 nm and 500 nm in size. googleapis.com A stable dispersion is essential for consistent ink performance and print quality. googleapis.com
Table 1: Example Formulation of an Inkjet Ink Utilizing a Phosphate-Containing Surfactant This table illustrates a general composition where a surfactant like this compound would be used.
| Component | Concentration (% by weight, solids basis) | Function |
|---|---|---|
| Pigment | 0.1 - 10% | Colorant |
| Latex | 0.1 - 15% | Film Former / Durability |
| Phosphate-Containing Surfactant (e.g., this compound) | 0.01 - 3% | Dispersant / Stabilizer |
| Liquid Carrier (e.g., water, co-solvents) | Balance | Vehicle |
Data sourced from patent information regarding inkjet ink compositions. google.com
Solubilization of Lipophilic Active Ingredients in Aqueous Media
Functional Roles in Industrial Fluid Engineering
In demanding industrial environments such as oil well cementing, the properties of fluids must be precisely controlled. This compound and similar phosphate ester surfactants play a role in modifying these fluids to ensure operational success.
During the cementing of oil and gas wells, cement slurries are pumped into the wellbore. A critical challenge is preventing the loss of fluid (water) from the slurry into permeable geological formations. google.comwellcem.com This fluid loss can compromise the cement's structural integrity and performance. oil-drilling-fluids.combasf.com
Rheology, the study of the flow of matter, is a critical aspect of industrial fluid design. The viscosity and flow behavior of fluids like cement slurries or drilling muds must be carefully managed. google.comgoogleapis.com this compound functions as a rheology modifier, primarily by acting as a dispersing agent. google.com
Table 2: Selected Physical Properties of this compound
| Property | Value | Conditions |
|---|---|---|
| Form | Liquid | Ambient |
| Appearance | Clear, Cloudy Liquid | Ambient |
| Dynamic Viscosity | 900 mPa.s | 20 °C (68 °F) |
| Density | 1.06 - 1.08 g/cm³ | 25 °C (77 °F) |
| Solubility in Water | Soluble | --- |
Data sourced from a technical data sheet for a commercial product. univarsolutions.com
Fluid Loss Control Mechanisms in Cement Systems
Development of Specialized Delivery Systems
The properties of this compound that make it an effective solubilizer and dispersant also make it a key component in the creation of specialized delivery systems. These systems are designed to carry and release active ingredients or functional materials in a controlled manner.
By forming stable emulsions and dispersions, this compound can encapsulate lipophilic active compounds or solid particles within a formulation. cosmileeurope.euulprospector.com This encapsulation can protect the active ingredient from degradation, control its release, and ensure it is delivered to the target location effectively. Examples of such systems include pigment delivery in high-performance inks and the formulation of cosmetic products where active ingredients need to be deposited on the skin. cosmileeurope.eugoogleapis.com The use of related phosphate esters in products specifically designated as "Delivery Systems / Carriers" underscores this functional application. ulprospector.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Formulation of Topical Delivery Systems for Chemical Compounds
This compound is a synthetic compound that serves as a key component in the formulation of topical delivery systems. lookchem.com It functions primarily as an emulsifier and surfactant, enabling the stable mixture of oil and water-based ingredients, which is fundamental to creating products like creams and lotions. lookchem.comcosmileeurope.eu Its molecular structure, featuring both a lipophilic (oil-attracting) decyl ether portion and a hydrophilic (water-attracting) phosphate group, allows it to reduce the interfacial tension between immiscible liquids. cosmileeurope.eu
This amphiphilic nature is crucial for forming and stabilizing oil-in-water emulsions, which are common vehicles for delivering active chemical compounds to the skin. The phosphate group is anionic (negatively charged) at a neutral pH, which enhances emulsion stability through electrostatic repulsion, preventing oil droplets from coalescing and ensuring the formulation remains consistent and effective. univarsolutions.com In some formulations, the salt form, such as Potassium this compound, is used to achieve these emulsifying effects. specialchem.comspecialchem.com The use of such emulsifiers can have a positive impact on the oil droplet size within a formulation, contributing to a rich and smooth texture. specialchem.com
Beyond stabilization, these phosphate esters can influence the delivery of active compounds into the skin. Lipid-based formulations, including emulsions and microemulsions, are important for topical drug delivery, as they can enhance the transport of drugs into and through the skin. americanpharmaceuticalreview.com The specific formulation can be designed to deliver a drug into the various layers of the skin, such as the epidermis and dermis, to treat specific conditions. americanpharmaceuticalreview.com
Table of Formulation Properties
| Property | Description | Relevance in Topical Formulations |
|---|---|---|
| Chemical Function | Emulsifier, Surfactant | Stabilizes mixtures of oil and water to form creams and lotions. lookchem.comcosmileeurope.eu |
| Physical Form | Colorless to cloudy liquid. univarsolutions.comguidechem.com | Allows for incorporation into various liquid and semi-solid formulations. |
| Solubility | Soluble in water. univarsolutions.comguidechem.com | Facilitates its use in the aqueous phase of oil-in-water emulsions. |
| Charge (at neutral pH) | Anionic | Contributes to emulsion stability via electrostatic repulsion. univarsolutions.com |
Microencapsulation and Controlled Release Applications
The principles of using emulsifiers like this compound extend to more advanced applications such as microencapsulation for the controlled release of active compounds. Microencapsulation is a process where small particles or droplets are enclosed within a coating or shell, creating microcapsules. researchgate.net This technique is valuable for protecting sensitive active ingredients from environmental degradation (e.g., from light or oxygen), masking odors, and, most importantly, controlling the rate at which the active ingredient is released. usm.my
In the context of microencapsulation, a stable emulsion is often the first step. Processes like solvent evaporation or polymerization rely on an emulsifier to create a stable dispersion of the active ingredient and a matrix polymer in a continuous phase. researchgate.net The emulsifier, in this case, this compound, would ensure the formation of uniform, discrete microparticles. The characteristics of these microparticles are crucial as they affect the loading amount of the active ingredient, its stability, and its release profile. google.com
Table of Microencapsulation & Controlled Release Principles
| Principle | Role of Emulsifier/Stabilizer | Desired Outcome |
|---|---|---|
| Protection of Active Ingredient | Forms a stable shell around the active compound. | Prevents degradation from environmental factors like oxygen or light. usm.my |
| Controlled Release | Influences the structure and permeability of the microcapsule or matrix. | Modulates the diffusion and release rate of the encapsulated substance. researchgate.netresearchgate.netnih.gov |
| Formulation of Microparticles | Stabilizes the emulsion during the encapsulation process (e.g., solvent evaporation). | Ensures the formation of uniform and discrete microcapsules for consistent performance. researchgate.netgoogle.com |
| Conversion of Liquids | Allows for the encapsulation of oily liquids. | Converts liquid ingredients into a free-flowing powder form. |
Environmental Fate and Biogeochemical Cycling
Abiotic Degradation Pathways and Kinetics
Abiotic degradation involves chemical processes that occur without the intervention of living organisms. For Deceth-4 phosphate (B84403), the key abiotic pathways are hydrolysis and photodegradation, which target the phosphate ester and ethoxylate linkages.
The hydrolysis of the phosphate ester bond (P-O-C) in Deceth-4 phosphate is a potential degradation pathway. Generally, phosphate esters can undergo hydrolysis, cleaving the ester to form an alcohol and phosphoric acid. However, the rate of this reaction is highly dependent on environmental conditions such as pH. nih.govttu.ee Studies on simple alkyl phosphates indicate that they are generally stable under neutral pH conditions but can hydrolyze under acidic or basic conditions. nih.govttu.ee For instance, the hydrolysis of triethyl phosphate is observed to be very slow under acidic conditions at 25°C. cdmf.org.br
| Factor | Influence on Hydrolysis Rate | Relevance to this compound |
|---|---|---|
| pH | Rate increases under strong acidic or alkaline conditions. nih.govttu.ee | Under typical environmental pH (6-8), abiotic hydrolysis is expected to be slow. |
| Temperature | Higher temperatures generally increase reaction rates. | Seasonal temperature variations could slightly alter hydrolysis kinetics. |
| Molecular Structure | Steric hindrance around the phosphorus atom can decrease the hydrolysis rate. nih.gov | The bulky decyl ethoxylate group may sterically hinder nucleophilic attack at the phosphorus atom. |
| Ionic Strength | The type and concentration of ions in the medium can influence hydrolysis rates. nih.gov | The composition of natural waters (e.g., freshwater vs. seawater) could affect stability. |
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. For alcohol ethoxylates, direct photolysis is not considered a significant degradation pathway. europa.eu However, indirect photodegradation can occur in the presence of natural photosensitizers in surface waters, such as nitrate (B79036) ions (NO₃⁻) and dissolved iron (Fe³⁺). These substances can absorb sunlight and generate highly reactive species like hydroxyl radicals (•OH). nih.gov
These reactive species can then attack the organic molecule. For this compound, this could lead to the oxidation of the alkyl chain or the cleavage of the ethoxylate chain. science.gov Studies on the photodegradation of the organophosphorus pesticide diazinon (B1670403) have shown that both direct and indirect photolysis can lead to the release of inorganic phosphate. nih.gov The presence of humic acids, however, can sometimes inhibit this process by scavenging the reactive radicals. nih.gov While photodegradation may contribute to the transformation of this compound, particularly in sunlit surface waters, it is generally considered a secondary pathway compared to biodegradation.
Hydrolytic Stability of Phosphate Ester Bonds
Biotic Transformation and Enzymatic Degradation
The primary route for the environmental removal of this compound is through biotic processes, driven by microorganisms that utilize the compound as a source of carbon, phosphorus, and energy.
The ethoxylated portion of this compound is readily susceptible to microbial degradation. The biodegradation of alcohol ethoxylates (AEs) is well-documented and typically proceeds rapidly in various environmental compartments, including sewage treatment plants, soil, and surface waters. oup.comnih.govexxonmobilchemical.com
The predominant initial step in the biodegradation of linear AEs is central fission, where enzymes cleave the C-O bond between the alkyl chain and the ethoxylate chain. oup.compjoes.comnih.gov This cleavage results in the formation of a fatty alcohol (in this case, decyl alcohol) and polyethylene (B3416737) glycol (PEG). europa.eupjoes.com
Decyl Alcohol: The resulting long-chain alcohol is itself readily biodegradable by microorganisms through β-oxidation. europa.eunih.gov
Polyethylene Glycol (PEG): The PEG moiety is also subject to microbial degradation, typically through the oxidative shortening of the ethoxylate chain. oup.compjoes.com
This central fission mechanism effectively detoxifies the surfactant, as the degradation products are generally less toxic than the parent compound. nih.gov The complete mineralization of the molecule results in the formation of carbon dioxide, water, and biomass. oup.com
| Step | Description | Products | Reference |
|---|---|---|---|
| 1. Central Fission | Enzymatic cleavage of the ether bond between the alkyl and ethoxylate chains. | Fatty Alcohol (Decyl alcohol) and Polyethylene Glycol (PEG) | europa.euoup.compjoes.com |
| 2. Hydrophobe Degradation | Oxidation of the fatty alcohol. | Carbon Dioxide, Water, Biomass | europa.eunih.gov |
| 3. Hydrophile Degradation | Oxidative shortening and degradation of the PEG chain. | Shorter-chain PEGs, Carbon Dioxide, Water | oup.compjoes.com |
The phosphate ester bond in this compound is a target for a ubiquitous class of enzymes known as phosphatases. nih.govunipd.it These enzymes are critical in biogeochemical phosphorus cycling, as they catalyze the hydrolysis of organophosphate esters to liberate inorganic phosphate (Pi), a nutrient essential for all life. unipd.ittandfonline.com Phosphatases are produced by a wide range of organisms, including bacteria, fungi, and plants, and are found in soil and aquatic environments. unipd.it
Two main types of phosphomonoesterases that would be active on this compound are:
Alkaline Phosphatases (EC 3.1.3.1): These enzymes function optimally at alkaline pH and are often metalloenzymes, commonly containing zinc ions in their active sites that aid in catalysis. rsc.orgnih.gov
Acid Phosphatases (EC 3.1.3.2): These enzymes are active in acidic environments and are also frequently metalloenzymes. tandfonline.com
The enzymatic hydrolysis reaction involves the nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond and the release of the decyl ethoxylate and an inorganic phosphate ion. tandfonline.comacs.org This process makes the phosphorus in the original molecule bioavailable.
The rate and extent of the biodegradation of this compound are influenced by several environmental factors.
Temperature: Biodegradation rates are generally lower at colder temperatures. Studies on alkylphenol ethoxylates have shown reduced removal efficiency in sewage treatment plants during winter months. researchgate.netservice.gov.uk This is a critical factor in temperate climates, potentially leading to higher environmental concentrations during colder periods.
Oxygen Availability: The primary biodegradation pathways for alcohol ethoxylates are aerobic. europa.eu Under anaerobic conditions, such as in deep sediments or some wastewater treatment stages, degradation is significantly slower, though still possible. europa.eunih.gov
Nutrient Availability: The presence of other nutrients, particularly nitrogen and phosphorus, can impact microbial activity. While this compound itself contains phosphorus, a deficiency of other essential nutrients like nitrogen could limit microbial growth and, consequently, the degradation rate. Conversely, very high concentrations of inorganic phosphate can sometimes inhibit the activity of phosphatase enzymes. nih.govresearchgate.net
Microbial Community: The presence of a microbial community adapted to degrading surfactants is crucial. In environments with a history of surfactant exposure, such as wastewater treatment facilities, degradation is typically rapid. researchgate.net
Enzymatic Hydrolysis by Esterases and Phosphatases
Environmental Distribution and Mobility
The environmental distribution and mobility of this compound, an organophosphate ester, are governed by its physicochemical properties and interactions within various environmental compartments. As a surfactant, its behavior is influenced by its amphiphilic nature, possessing both a hydrophobic decyl chain and a hydrophilic phosphate-ethoxylate group. Organophosphate esters as a class are recognized for their widespread presence in the environment, including in water, soil, and air, stemming from their use in a variety of industrial and consumer products. cdc.gov Their release into the environment can occur through leaching and diffusion from their source materials. cdc.govcdc.gov
Sorption to Soil and Sediment Organic Matter
The movement of organophosphate compounds in the environment is significantly influenced by their sorption to soil and sediment particles. nih.gov The adsorption of organophosphates in soil is primarily related to the organic matter content, clay content, and the presence of iron and/or aluminum oxy(hydr)oxides. geoscienceworld.org For phosphate-containing compounds, the phosphonate (B1237965) group plays a crucial role in sorption reactions, competing with inorganic phosphate for binding sites on soil minerals like Al and Fe oxides. orgprints.org
The tendency of a chemical to be adsorbed by soil or sediment is quantified by the Soil Adsorption Coefficient (Koc). A higher Koc value indicates a greater tendency for the substance to bind to soil particles and a lower potential for mobility. Predicted Koc values for this compound suggest a moderate to low potential for sorption.
Table 1: Predicted Soil Adsorption Coefficient (Koc) for this compound
| Prediction Method | Koc Value (L/kg) | Log Koc | Interpretation |
|---|---|---|---|
| MCI Method | 217.9 | 2.338 | Moderate Sorption |
| Kow Method | 73.16 | 1.864 | Low Sorption |
Source: EPI System thegoodscentscompany.com
The variability in the predicted Koc values highlights the complexity of accurately determining the environmental behavior of such compounds. The ethoxylated chain in this compound can increase its water solubility compared to non-ethoxylated analogues, which may lead to weaker sorption and greater mobility in the soil environment.
Leaching Potential and Groundwater Contamination Pathways
The leaching potential of a chemical is its tendency to move through the soil profile with water and potentially contaminate groundwater. This is inversely related to its sorption potential; compounds that sorb strongly to soil particles are less likely to leach. researchgate.net Given the predicted low-to-moderate Koc values for this compound, it possesses a potential for mobility and leaching.
Organophosphate esters are frequently detected in surface water, groundwater, and drinking water, which indicates that leaching from soil and other sources is a significant environmental pathway. cdc.govcdc.gov The movement of these compounds depends on their physical and chemical properties, such as water solubility and persistence, as well as environmental conditions. nih.gov
Several factors can influence the leaching of phosphate compounds:
Soil Type: Soils with low organic matter or low clay content have fewer binding sites, leading to increased leaching potential. geoscienceworld.org Non-calcareous sandy soils are particularly vulnerable to phosphorus leaching. wur.nl
Phosphorus Saturation: Soils have a finite capacity to adsorb phosphorus. When this capacity is exceeded due to long-term application of phosphorus-containing substances, the excess can dissolve and move more freely with water towards groundwater. usgs.gov
Presence of Competing Ions: High concentrations of other anions, particularly inorganic phosphate, can compete with organophosphate esters for sorption sites on soil particles, potentially displacing them and increasing their mobility and leaching risk. orgprints.org
Degradation Rate: Organophosphate pesticides are generally considered to have relatively fast degradation rates, which can limit their persistence and leaching. geoscienceworld.org However, factors like lower temperatures and certain pH conditions can significantly slow down degradation, increasing the time available for transport to groundwater. geoscienceworld.org
The potential for this compound to contaminate groundwater is linked to its properties as a water-soluble surfactant and the general behavior of organophosphate esters in the environment. Its mobility can be enhanced in soils with low sorption capacity or under conditions of high water flow. The long-term application of products containing this compound could contribute to its accumulation and subsequent transport into aquatic systems.
Table 2: Factors Influencing Groundwater Contamination Potential of this compound
| Factor | Influence on Leaching Potential | Rationale |
|---|---|---|
| Soil Organic Matter | Decreases | Provides sorption sites, immobilizing the compound. geoscienceworld.org |
| Clay Content | Decreases | Offers surfaces for adsorption. geoscienceworld.org |
| Water Solubility | Increases | Facilitates transport through the soil profile with percolating water. researchgate.net |
| Soil pH | Variable | Affects the surface charge of soil particles and the speciation of the phosphate group, influencing sorption. geoscienceworld.org |
| Rainfall/Irrigation | Increases | High water flow enhances the downward movement of dissolved substances. usgs.gov |
| Degradation | Decreases | Transformation to other compounds reduces the amount of parent compound available for leaching. geoscienceworld.org |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in defining the chemical architecture of Deceth-4 phosphate (B84403). These techniques probe the interactions of the molecule with electromagnetic radiation to provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of alcohol ethoxylates and their phosphate derivatives. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR can provide precise information about the decyl alkyl chain, including its length and any branching. researchgate.netgoogle.com Furthermore, NMR is instrumental in characterizing the polyoxyethylene (POE) chain, allowing for an accurate determination of the average degree of ethoxylation. researchgate.net For Deceth-4 phosphate, this means confirming the presence of approximately four ethylene (B1197577) oxide units.
Advanced two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further reveal the connectivity between the alkyl chain, the ethoxylate groups, and the phosphate moiety. dokumen.pub Phosphorus-31 (³¹P) NMR spectroscopy is particularly crucial for analyzing phosphate esters, providing direct information about the phosphate group and helping to distinguish between mono- and diester forms. google.comgoogle.com The chemical shifts in ³¹P NMR can indicate the nature of the phosphate ester environment.
Key Information from NMR Spectroscopy:
Confirmation of the decyl alkyl chain structure.
Determination of the average number of ethylene oxide units.
Verification of the attachment of the phosphate group.
Differentiation between mono- and diester species.
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide insights into the functional groups present in a molecule. udayton.eduresearchgate.net For this compound, these methods can identify characteristic vibrational modes.
Typical IR and Raman Bands for this compound:
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibration Type |
| C-H (alkyl) | IR, Raman | 2850-2960 | Stretching |
| C-O-C (ether) | IR | 1080-1150 | Stretching |
| P=O (phosphate) | IR | 1250-1300 | Stretching |
| P-O-C (phosphate ester) | IR, Raman | 950-1050 | Stretching |
Data compiled from general spectroscopic principles for similar compounds. udayton.eduspectroscopyasia.com
Fourier Transform Infrared (FT-IR) spectroscopy can be used to monitor the synthesis of this compound by observing the appearance of the characteristic phosphate and ether bands. researchgate.net Raman spectroscopy, which is less sensitive to water interference, can be advantageous for analyzing aqueous formulations of this compound. spectroscopyasia.commdpi.com It is particularly useful for identifying the phosphate backbone. spectroscopyasia.com
Chromatographic Separation and Mass Spectrometry
Chromatographic techniques are essential for separating the components of complex mixtures, while mass spectrometry provides information on the mass-to-charge ratio of molecules, allowing for their identification and quantification. dokumen.pub
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Composition Analysis
When coupled with mass spectrometry, each separated component can be identified by its molecular weight. LC-MS can also be used to quantify the amount of mono- and diester phosphates in the product. nih.gov The development of sensitive LC-MS/MS methods allows for the reliable quantification of phosphate compounds in various matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying volatile and semi-volatile degradation products of surfactants. researchgate.netdiva-portal.org While this compound itself is generally not volatile enough for direct GC analysis, GC-MS can be used to identify smaller molecules that may result from its breakdown under environmental or processing stress. diva-portal.orgnih.gov For instance, cleavage of the ether linkages could produce smaller, more volatile polyether glycols or derivatives of decanol, which can be identified by GC-MS. researchgate.net Derivatization techniques can be employed to make the phosphate metabolites more amenable to GC-MS analysis. nih.govresearchgate.net
Quantification in Complex Matrices (e.g., consumer products, environmental samples)
Quantifying this compound in complex matrices like cosmetics, detergents, or environmental samples requires robust analytical methods to overcome interference from other components. nih.govoaepublish.com
Analytical Approaches for Quantification:
Sample Preparation: Solid-phase extraction (SPE) is a common technique used to isolate and concentrate organophosphate compounds from aqueous samples, such as water or diluted consumer products, prior to analysis. mdpi.com This helps to remove interfering substances and improve detection limits. Liquid-liquid extraction (LLE) is another method that can be employed. researchgate.net
Instrumentation: LC-MS/MS is the preferred technique for the sensitive and selective quantification of this compound in these complex samples. nih.gov By using multiple reaction monitoring (MRM), the instrument can be set to detect specific precursor-to-product ion transitions, which significantly enhances selectivity and reduces background noise. nih.gov For some organophosphate compounds, GC-MS with selective detectors like a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) can also be used. nih.gov
Method Validation: Analytical methods for quantification must be thoroughly validated to ensure accuracy and reliability. This includes establishing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. nih.govnih.gov For example, studies on similar alkyl phosphates have reported LODs in the range of nanograms per milliliter (ng/mL) in biological and environmental samples. nih.govresearchgate.net
Surface and Interfacial Characterization Techniques
Tensiometry is a fundamental technique for characterizing surfactants like this compound by measuring surface tension and interfacial tension. eag.com These measurements provide insights into the efficiency and effectiveness of a surfactant at interfaces. The data derived from tensiometry, such as the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc), are vital for determining a surfactant's performance.
Phosphate ester surfactants, the class to which this compound belongs, have been a subject of extensive study regarding their surface activity. x-mol.net The structure of the alkyl chain and the length of the polyoxyethylene (POE) chain significantly influence their surface and interfacial properties. researchgate.netscispace.com For instance, studies on similar alkyl ether phosphates have demonstrated that branched structures can lead to lower surface tension and higher surface activity compared to their linear counterparts. x-mol.net
Dynamic surface tension measurements are also crucial as they provide information on the rate at which a surfactant can reduce surface tension, which is important in dynamic processes like foaming, wetting, and emulsification. researchgate.net The maximum bubble pressure method is a common technique used for dynamic surface tension measurements. nih.gov
Research on related polyoxyethylene ether phosphates has shown that an increase in the number of ethylene oxide units can affect the CMC and the efficiency of surface tension reduction. researchgate.net Specifically, for a series of aliphatic alcohol polyoxyethylene ether phosphates (AEPs), an increase in the ethylene oxide (EO) addition number was found to increase the CMC. researchgate.net
| Parameter | Description | Relevance to this compound |
| Static Surface Tension (SST) | The surface tension of a liquid at equilibrium. | Indicates the effectiveness of this compound in reducing the surface tension of a liquid. |
| Dynamic Surface Tension (DST) | The surface tension of a liquid as a function of time. | Reflects the speed at which this compound molecules adsorb at an interface. researchgate.net |
| Critical Micelle Concentration (CMC) | The concentration of a surfactant above which micelles form. | A key parameter indicating the efficiency of a surfactant; lower CMC values are often desirable. google.com |
| Surface Tension at CMC (γcmc) | The minimum surface tension achieved at the CMC. | Represents the maximum surface tension reduction capability of the surfactant. |
| Interfacial Tension (IFT) | The tension between two immiscible liquid phases. | Crucial for applications involving the mixing of oil and water, such as in emulsification. elpub.ruresearchgate.net |
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of submicron particles in a liquid dispersion. usp.orghoriba.com This method is particularly relevant for characterizing emulsions, suspensions, and other colloidal systems where this compound may be used as a stabilizer or emulsifier. usp.orgmicrotrac.com
DLS operates by measuring the intensity fluctuations of scattered light resulting from the Brownian motion of particles. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. usp.organton-paar.com The Stokes-Einstein equation is then used to relate the measured diffusion coefficient of the particles to their hydrodynamic diameter. horiba.comanton-paar.com The technique is suitable for particles in the size range of approximately 0.3 nm to 10 µm. microtrac.com
The analysis provides the average particle size (often expressed as the Z-average or cumulants mean) and the polydispersity index (PDI), which is a measure of the broadness of the particle size distribution. usp.orgresearchgate.net A low PDI value indicates a narrow, more uniform particle size distribution. For many applications, a fine particle size with a narrow distribution is desirable for enhanced stability and performance. norchemindustries.com For instance, in emulsion polymerization, the particle size of the latex is a critical parameter that can be influenced by the surfactant used. pcimag.com
| Parameter | Description | Relevance to this compound Systems |
| Z-Average (Cumulants Mean) | The intensity-weighted mean hydrodynamic size of the particle distribution. | Provides a primary indication of the average particle size in a this compound-stabilized dispersion. usp.org |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes of particles in a mixture. | Indicates the uniformity of the particle sizes; a lower PDI suggests a more monodisperse system. usp.orgresearchgate.net |
| Particle Size Distribution | A representation of the relative abundance of different particle sizes in the sample. | Offers a more detailed view of the size characteristics of the dispersed phase. |
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and structure of materials at high resolution. These methods are invaluable for characterizing the systems in which this compound is a component, such as emulsions, microemulsions, and particle dispersions. nih.gov
SEM provides detailed images of the surface topography of a sample by scanning it with a focused beam of electrons. It can be used to observe the size and shape of particles in a dried state. nih.gov For example, SEM has been used to study the granulometry of biphasic calcium phosphate ceramic particles in a composite material, showing a decrease in particle size in the presence of a polymer. nih.gov
TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to form an image. It offers much higher resolution than SEM and can reveal internal structures. Cryo-TEM, where samples are flash-frozen, is particularly useful for observing the morphology of colloidal structures like vesicles and micelles in their native, hydrated state. nih.govresearchgate.net Studies on similar phosphate ester systems have used TEM to visualize the formation of unilamellar and multilamellar vesicles. nih.gov These techniques can provide direct visual evidence of the structures formed by this compound in solution or at interfaces.
| Technique | Information Provided | Application to this compound Systems |
| Scanning Electron Microscopy (SEM) | High-resolution images of the surface morphology, size, and shape of particles. | Characterization of the morphology of dried emulsions, polymer lattices, or other particulate systems containing this compound. nih.gov |
| Transmission Electron Microscopy (TEM) | High-resolution two-dimensional images of the internal structure of thin samples. | Visualization of the nanostructure of micelles, vesicles, or other aggregates formed by this compound in solution. nih.govgoogle.com |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Imaging of samples in their vitrified, hydrated state, preserving their native structure. | Direct observation of the morphology of self-assembled structures like vesicles and micelles formed by this compound in aqueous environments. researchgate.net |
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying surfactants. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of complex processes such as adsorption and self-assembly. By applying classical mechanics to large systems, MD can bridge the gap between single-molecule properties and bulk material behavior. kit.edu
The functionality of Deceth-4 phosphate (B84403) in many formulations depends on its ability to adsorb onto surfaces, modifying the interfacial properties between a liquid and a solid. MD simulations are employed to model this phenomenon, providing detailed information on how individual surfactant molecules orient themselves at an interface. arxiv.orgpku.edu.cn
Researchers can simulate a system containing a solid surface (e.g., a mineral like diaspore (B1175340) or a polymer substrate), a liquid phase (typically water), and Deceth-4 phosphate molecules. frontiersin.org These simulations reveal the binding mechanisms, showing how the hydrophilic phosphate headgroup interacts with the solid surface. For phosphate-containing molecules, studies have shown the formation of strong inner-sphere complexes with mineral surfaces, where the phosphate group directly binds to the solid. frontiersin.org The orientation of the hydrophobic decyl tail away from the surface can then alter the wettability and create a barrier. arxiv.org Quantum mechanics/molecular mechanics (QM/MM) methods can be integrated into these simulations to provide a more accurate description of the direct binding interactions between the phosphate group and the surface. frontiersin.org
Key parameters and outputs from these simulations are summarized in the table below.
| Simulation Parameter/Output | Description | Relevance to this compound Adsorption |
| Force Field | A set of parameters and equations used to describe the potential energy of the system. Examples include CHARMM, AMBER, and GROMOS. | Defines the interactions between this compound atoms, water, and the solid surface, determining the accuracy of the simulation. |
| Binding Energy | The energy released when the surfactant molecule adsorbs onto the surface. Calculated from the simulation trajectory. | A higher binding energy indicates stronger adsorption of the phosphate headgroup to the solid interface. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Used to determine the precise distances between atoms of the phosphate headgroup and atoms of the solid surface, confirming binding mode (e.g., monodentate vs. bidentate). frontiersin.org |
| Molecular Orientation | The average angle of the surfactant molecule's axis relative to the surface normal. | Reveals how the hydrophobic tail is oriented, which is crucial for understanding how surface properties like hydrophobicity are modified. |
| Surface Coverage | The fraction of the solid surface that is covered by adsorbed surfactant molecules at a given concentration. | Helps predict the efficiency of this compound as a surface modifying agent. |
Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously aggregate in solution to form structures such as micelles or vesicles. researchgate.net This self-assembly process is fundamental to their function as emulsifiers and detergents. MD simulations, particularly using coarse-grained (CG) models, are highly effective for studying these large-scale phenomena, which occur over longer timescales than are accessible with fully atomistic simulations. rsc.org
In a CG simulation, groups of atoms (e.g., the entire decyl tail or the phosphate headgroup) are represented as single "beads," reducing the computational cost and allowing for the simulation of larger systems over microseconds or longer. rsc.org These simulations can predict the CMC, the average number of molecules in a micelle (aggregation number), and the shape and size of the resulting aggregates. rsc.orgfrontiersin.org Studies on related single-chain phosphate amphiphiles have shown that factors like pH significantly influence self-assembly, with structures forming under specific pH conditions. nih.gov Dissipative particle dynamics (DPD) is another simulation technique used to explore how surfactant chemistry and formulation conditions control the formation of different self-assembled structures. frontiersin.orgchemrxiv.org
| Simulation Method | Key Findings for Surfactant Self-Assembly |
| Coarse-Grained MD (CG-MD) | Enables prediction of the Critical Micelle Concentration (CMC) by simulating the equilibrium between free monomers and micelles. rsc.org It can also determine the aggregation number distribution and micelle morphology (e.g., spherical, wormlike). rsc.org |
| Dissipative Particle Dynamics (DPD) | Identifies distinct growth profiles for micellar aggregates (e.g., logarithmic, linear, cubic), which can be correlated with macroscopic properties like formulation viscosity. frontiersin.orgchemrxiv.org |
| Atomistic MD | Provides detailed insight into the structure of the micellar core and the hydration of the headgroups at the micelle-water interface, including the specific interactions of the phosphate and ethoxy groups with water. |
Modeling Adsorption Behavior at Liquid-Solid Interfaces
Quantum Chemical Calculations of Molecular Interactions
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a single molecule of this compound. These methods provide a fundamental understanding of its intrinsic reactivity, charge distribution, and ability to form noncovalent interactions.
Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of this compound. ijrte.org These calculations yield information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
For this compound, the phosphate group and the ether oxygens are regions of high electron density, making them likely sites for electrophilic attack. The phosphate group, being a trivalent phosphorus compound, has its reactivity governed by its electronic structure and geometry. mit.edu Analysis of the molecular electrostatic potential (MEP) map would visually confirm these electron-rich regions, highlighting them as centers of reactivity.
| Calculated Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the propensity of the phosphate and ether oxygens to act as nucleophiles or engage in hydrogen bonding. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The phosphorus atom can act as an electrophilic center, and its reactivity is influenced by the LUMO. mit.edu |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. |
| Natural Partial Charges | The calculated distribution of electron charge across the atoms of the molecule. | Quantifies the polarity of the P-O, C-O, and O-H bonds, which is essential for understanding intermolecular interactions. ijrte.org |
The performance of this compound is heavily influenced by its noncovalent interactions with surrounding molecules, particularly water. gatech.edu Quantum chemical calculations can precisely characterize these interactions. researchgate.net
The molecule has multiple sites capable of acting as hydrogen bond acceptors: the anionic oxygens of the phosphate group and the ether oxygens of the polyoxyethylene chain. The hydroxyl group on the phosphate can also act as a hydrogen bond donor. researchgate.net Calculations can determine the geometry and energy of these hydrogen bonds, which are crucial for the hydration and solubility of the molecule.
Electrostatic interactions are also critical. gatech.edu The phosphate headgroup carries a negative charge, leading to strong electrostatic attraction with cations and the positive end of water's dipole. nih.gov Quantum chemical methods can compute the electrostatic potential surface of the molecule, visualizing the charge distribution and predicting how it will interact with other charged or polar species in a formulation. nih.gov These interactions are fundamental to its role as an emulsifier, where it stabilizes the interface between oil and water.
| Interaction Type | Key Molecular Sites on this compound | Significance in Aqueous Solution |
| Hydrogen Bond Acceptor | Anionic oxygens on the phosphate group; ether oxygens. | Strong interactions with water molecules, leading to the formation of a hydration shell that contributes to solubility and micelle stability. researchgate.net |
| Hydrogen Bond Donor | P-OH group on the phosphate head. | Can donate a hydrogen bond to water or other acceptor groups, influencing interfacial packing and pH responsiveness. |
| Electrostatic (Ion-Dipole) | Negatively charged phosphate group. | Strong attraction to the partial positive charges on hydrogen atoms of water molecules, driving the hydration of the headgroup. gatech.edunih.gov |
Electronic Structure and Reactivity Analysis
Predictive Modeling of Formulation Performance
Computational chemistry is increasingly used not only to understand fundamental properties but also to predict the performance of a finished formulation. nih.gov This involves creating models that link the molecular properties of ingredients like this compound to the macroscopic properties of the final product, such as emulsion stability or viscosity.
These predictive models can range in complexity. At one level, MD simulations of self-assembly can provide qualitative predictions; for instance, the formation of long, wormlike micelles is often correlated with an increase in viscosity. frontiersin.orgchemrxiv.org
At a higher level, quantitative structure-property relationship (QSPR) models can be developed. These are statistical regression models that correlate calculated molecular descriptors (e.g., HOMO-LUMO gap, partial charges, molecular volume) with experimentally measured formulation properties. researchgate.net By building a model based on a set of known formulations, researchers can then predict the performance of new, untested formulations in a computer, accelerating the development process and reducing the need for extensive experimental work. nih.govresearchgate.net
| Modeling Approach | Input Data | Predicted Performance Metric | Example Application for this compound |
| Molecular Dynamics (MD) | Force field parameters, concentration, temperature, pressure. | Micelle morphology (spherical, wormlike), aggregation number. | Predicting if a formulation will have high or low viscosity based on simulated micelle shape. chemrxiv.org |
| Regression Models (QSPR/DOE) | Molecular descriptors, ingredient concentrations, process parameters. | Emulsion droplet size, stability over time, viscosity, Z-average, Polydispersity Index (PdI). researchgate.net | Optimizing the concentration of this compound to achieve a target emulsion stability with minimal particle size. |
| Mechanistic Models | Thermodynamic parameters (e.g., interaction energies), kinetic data. | Rate of Ostwald ripening, phase separation timeline. | Predicting the long-term shelf-life and stability of an emulsion containing this compound. |
Coarse-Grained Simulations for Large-Scale System Behavior
Coarse-grained (CG) simulations are a powerful computational methodology employed to investigate the collective behavior of molecules over larger length and time scales than are accessible with all-atom simulations. princeton.edufrontiersin.org In the context of surfactants like this compound, CG models are indispensable for understanding complex self-assembly processes, such as micelle formation and phase transitions, which occur over microseconds or longer and involve thousands of molecules. princeton.eduacs.org
In a CG approach, groups of atoms are represented as single interaction sites or "beads." chemrxiv.orgacs.org This reduction in the number of degrees of freedom significantly decreases the computational cost, enabling the simulation of large systems for extended periods. frontiersin.org For an ethoxylated phosphate surfactant like this compound, a typical CG model might represent the decyl tail, the polyethylene (B3416737) glycol chain, and the phosphate head group as distinct beads. chemrxiv.orgnih.gov
Dissipative Particle Dynamics (DPD) is a particularly popular CG simulation technique for studying surfactant systems. chemrxiv.orgnih.govnih.gov DPD is a mesoscale method that correctly captures hydrodynamic interactions, which are crucial for the dynamics of self-assembly in solution. nih.govrsc.org The interactions between the beads are described by a set of conservative, dissipative, and random forces, which are parameterized to reproduce macroscopic properties of the real system, such as liquid densities and water-octanol partition coefficients. chemrxiv.orgnih.gov
Research on analogous ethoxylated and phosphate-containing surfactants using CG simulations has provided significant insights into their large-scale behavior. These studies typically investigate the critical micelle concentration (CMC), micelle shape and size, and the transitions between different mesophases (e.g., spherical micelles, worm-like micelles, lamellar structures) as a function of surfactant concentration and temperature. acs.orgnih.govnih.gov
For instance, DPD simulations on various alkyl ethoxylate (CnEm) surfactants have successfully reproduced their binary water-surfactant phase behavior. chemrxiv.orgnih.gov These models demonstrate that as surfactant concentration increases beyond the CMC, micelles can grow and change shape. acs.org The balance between the hydrophobic alkyl chain and the hydrophilic ethoxy and phosphate groups dictates the preferred curvature of the surfactant film and, consequently, the morphology of the aggregates. nih.gov
| Surfactant System | Coarse-Graining Scheme | Simulation Method | Key Findings |
| Nonylphenol Ethoxylates (NPEs) | Water, nonyl, benzene, and ethoxy groups represented by different DPD beads. nih.gov | DPD | The coarse-grained model successfully simulated the dynamic behavior and the formation of various mesophases. The solvation Gibbs energy showed a linear relationship with the length of the ethylene (B1197577) oxide chain. nih.gov |
| Alkyl Ethoxylates (CnEm) | Molecular fragmentation where DPD beads represent chemical subgroups (e.g., 1-3 heavy atoms). chemrxiv.orgnih.gov | DPD | The model accurately reproduced the critical micelle concentrations (CMCs) and the phase behavior of nine different CnEm surfactants. It was observed that micelle shape and size vary significantly with the alkyl and ethoxy chain lengths. chemrxiv.orgacs.orgnih.gov |
| Generic H4T4 Surfactant | Implicit-solvent lattice model with 4 head (H) beads and 4 tail (T) beads. aip.org | Monte Carlo | Simulations clarified the decrease in free surfactant concentration above the CMC, attributing it to the solution volume made inaccessible by the formation of micellar aggregates. aip.org |
Future Research Directions and Emerging Perspectives
Design and Synthesis of Next-Generation Deceth-4 Phosphate (B84403) Derivatives
The foundational structure of Deceth-4 phosphate offers a versatile scaffold for chemical modification, paving the way for next-generation derivatives with tailored functionalities. Future research is anticipated to move beyond simple preparations to the strategic design and synthesis of novel molecules with enhanced or entirely new properties.
A primary research thrust involves the synthesis of fatty alcohol-polyoxyethylene ether phosphates with precisely controlled compositions. google.com Current synthesis methods, often employing phosphating agents like phosphorus pentoxide or polyphosphoric acid, can yield a mixture of mono- and di-ester products. google.comresearchgate.netgoogle.com Future methodologies will likely focus on achieving higher selectivity to produce pure monoesters or diesters, as the ratio between them significantly influences the surfactant's performance characteristics, such as emulsification, foaming, and lubricity. google.com A method for synthesizing fatty alcohol-polyoxyethylene ether phosphate using polyphosphoric acid has been shown to be capable of producing a product with a monoester content of over 90% by carefully controlling reaction conditions. google.com
Furthermore, the synthesis of derivatives with modified hydrophobic (decyl) or hydrophilic (polyoxyethylene) chains is a promising area. By altering the length of the alkyl chain or the number of ethylene (B1197577) oxide units, researchers can fine-tune the hydrophilic-lipophilic balance (HLB) of the molecule, thus optimizing its performance for specific applications like enhanced oil recovery or specialized cosmetic formulations. elpub.ru The introduction of novel functional groups onto the phosphate backbone is another exciting frontier, which could lead to stimuli-responsive surfactants that change their properties in response to triggers like pH or temperature. frontiersin.org Research into aryl and alkyl mixed phosphates highlights the broad potential for creating structurally diverse and functionally specific phosphorus-containing compounds. sioc-journal.cn
Integration with Nanotechnology for Advanced Functional Materials
The self-assembling nature of surfactants like this compound makes them ideal candidates for integration with nanotechnology to create advanced functional materials. The ability to form micelles and other ordered structures in solution is being leveraged for a variety of nanotechnological applications.
A significant area of emerging research is the use of alkyl ether phosphates in the formulation of nanoemulsions for drug delivery. google.comphytojournal.comnih.gov These systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. phytojournal.com The surfactant stabilizes the oil-in-water droplets, which are typically in the 20-500 nm range. nih.gov Future studies will likely explore this compound and its derivatives for creating highly stable, biocompatible nanoemulsions capable of targeted and controlled release of therapeutic agents. explorationpub.com For instance, research on zeta potential-changing nanoemulsions using a PEGylated phosphate surfactant demonstrated enhanced cellular uptake, suggesting a promising strategy for advanced drug delivery systems. researchgate.net
Moreover, this compound can act as a template or stabilizing agent in the synthesis of nanoparticles. ijcmas.com The surfactant micelles can serve as nanoreactors, controlling the size and shape of the forming nanoparticles. ijcmas.com Viral templates have been successfully used for the symmetry-directed synthesis of gold nanoparticles, and a similar principle can be applied using surfactant micelles. rsc.org This approach could be used to produce a wide range of metallic or metal oxide nanoparticles with tailored properties for applications in catalysis, electronics, and diagnostics. The interaction of surfactants with nanostructured surfaces, such as those of graphene or carbon nanotubes, is another active area of investigation that could lead to novel composite materials with enhanced properties. acs.org
Multiscale Modeling Approaches for Comprehensive System Understanding
To accelerate the design and application of this compound and its derivatives, a deeper, molecular-level understanding of their behavior is essential. Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, is a powerful tool for achieving this.
Molecular dynamics (MD) simulations, using both all-atom and coarse-grained models, are being employed to study the self-assembly of surfactants, micellar structure, and interactions at interfaces. stfc.ac.ukens.frresearchgate.netnih.govresearchgate.net Such simulations can provide detailed insights into how the conformation of the this compound molecule influences the properties of the aggregates it forms. ens.fr For example, MD studies on dodecylphosphocholine (B1670865) micelles, which are structurally similar to phospholipids, have provided valuable information on micellar structure and dynamics, serving as a model for membrane systems. researchgate.net
By simulating systems containing this compound, water, and other components (e.g., oils, active ingredients), researchers can predict key parameters like the critical micelle concentration (CMC), aggregation number, and the partitioning of molecules between different phases. stfc.ac.uknih.gov These computational models can guide the rational design of new surfactant derivatives by predicting how changes in molecular structure will affect performance. elpub.ru Furthermore, simulations can elucidate the mechanisms of interaction between this compound and other molecules or surfaces, which is crucial for applications ranging from drug delivery to the formulation of cleaning products. nih.govplos.org
Bioremediation and Enzymatic Engineering for Environmental Mitigation
With the increasing use of surfactants, understanding their environmental fate and developing strategies for their mitigation is of paramount importance. Future research will increasingly focus on the bioremediation and enzymatic degradation of alkyl ether phosphates like this compound.
The biodegradability of this compound is influenced by both its polyethylene (B3416737) glycol (PEG) chain and its alkyl phosphate group. Studies on the biodegradation of PEGs have shown that their chains are typically shortened through oxidative pathways, leading to the formation of smaller glycols. nih.govoup.com The phosphate ester bond, on the other hand, can be cleaved by phosphatase enzymes. acs.orgresearchgate.net
A key research direction will be the identification and characterization of microbial consortia and specific enzymes capable of efficiently degrading this compound. Alkaline phosphatases, for example, are known to hydrolyze alkyl phosphates. acs.orgnih.gov By studying the kinetics and mechanisms of these enzymes, it may be possible to engineer more efficient biocatalysts for use in wastewater treatment and environmental remediation. researchgate.netresearchgate.net This could involve designing enzymes with higher activity and stability under relevant environmental conditions. The ultimate goal is to develop sustainable, enzyme-based processes that can break down this compound and related compounds into non-toxic substances, thereby minimizing their environmental impact.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The full potential of this compound and its future derivatives will be realized through synergistic, interdisciplinary research that spans chemistry, materials science, and environmental science. The complex challenges and opportunities associated with this class of compounds demand a holistic approach.
In materials science, the collaboration between chemists and materials scientists is crucial for developing novel polyphosphoesters and other polymers with advanced properties like biocompatibility and biodegradability for biomedical applications. acs.orgnih.gov The synthesis of functional polymers and their self-assembly into complex nanostructures for applications like drug delivery or advanced coatings requires a deep understanding of both chemical synthesis and material characterization. nih.gov For instance, the development of advanced biomaterials from functional polyphosphoesters is a highly interdisciplinary endeavor. acs.org
From an environmental perspective, collaboration is needed to understand the complete life cycle of these surfactants. Chemists can design and synthesize more biodegradable derivatives, while environmental scientists can assess their ecotoxicity and fate in various ecosystems. This integrated approach is essential for creating "green" surfactants that are both effective and environmentally benign. frontiersin.org Furthermore, the application of these surfactants in areas like environmental remediation, such as in formulations for cleaning up oil spills, represents a direct intersection of these scientific fields. elpub.ru The development of advanced materials for a circular economy, such as using bio-based feedstocks to produce surfactants or creating recyclable materials, will also heavily rely on interdisciplinary collaboration. google.com
Q & A
Q. Advanced Research Focus
- Hypothesis Framing: Apply the PICOT framework:
- Population: Freshwater ecosystems (e.g., lakes, rivers).
- Intervention: this compound exposure at 0.1–10 mg/L.
- Comparison: Untreated controls or alternative surfactants (e.g., Deceth-6 phosphate).
- Outcome: Algal growth rates, dissolved oxygen (DO) depletion.
- Time: Acute (48–96 hr) vs. chronic (28-day) exposure .
- Methodology:
- Use OECD Guideline 201 for algal toxicity testing.
- Quantify phosphate release via ion chromatography and correlate with eutrophication risk .
Contradiction Note:
- Discrepancies in phosphate measurement methods (e.g., colorimetric vs. Rigler bioassay) may arise due to particulate phosphorus release during filtration .
How can researchers reconcile conflicting data on this compound’s biodegradability across different studies?
Q. Advanced Research Focus
- Data Triangulation:
- Compare OECD 301F (ready biodegradability) vs. 302B (inherent biodegradability) test results. Deceth-4’s phosphate group may slow mineralization vs. non-phosphated surfactants .
- Analyze microbial consortia diversity via 16S rRNA sequencing to identify degraders (e.g., Pseudomonas spp. for alkyl phosphate metabolism) .
- Statistical Tools:
What structural modifications to this compound could enhance its utility in drug delivery systems without compromising biocompatibility?
Q. Advanced Research Focus
- Synthetic Strategies:
- Performance Metrics:
Case Study:
- This compound derivatives in L’Oréal mascara formulations demonstrate stable emulsification under shear stress .
How should researchers address methodological limitations when studying this compound’s interaction with mammalian cell membranes?
Q. Advanced Research Focus
- Limitations:
- Control Experiments:
- Include non-ionic surfactants (e.g., Tween-80) to isolate electrostatic effects from phosphate groups.
- Validate membrane disruption via lactate dehydrogenase (LDH) leakage assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
